Apritone
Description
Contextualization within Terpenoid Chemistry
Apritone is classified as a monocyclic monoterpenoid. foodb.cahmdb.ca Terpenoids, also known as isoprenoids, constitute a vast and structurally diverse class of naturally occurring organic chemicals derived from the 5-carbon isoprene (B109036) unit. wikipedia.org They are the largest class of plant secondary metabolites and play various roles in biological systems, including defense, signaling, and growth. wikipedia.org
Terpenoids are broadly classified based on the number of isoprene units they contain:
Hemiterpenoids (C5)
Monoterpenoids (C10)
Sesquiterpenoids (C15)
Diterpenoids (C20)
Sesterterpenoids (C25)
Triterpenoids (C30)
Tetraterpenoids (C40)
Polyterpenoids (>C40) wikipedia.org
This compound's molecular formula is C15H24O, and its molecular weight is approximately 220.35 g/mol . nih.gov This composition places it within the sesquiterpenoid class (C15), although some sources classify it as a monoterpenoid with a monocyclic structure. nih.govfoodb.cahmdb.ca Its structure includes a cyclopentanone (B42830) ring and a geranyl group, a common monoterpene moiety. nih.govfoodb.ca
Historical Context of this compound Research and Related Sesquiterpenoids
Research into this compound and related sesquiterpenoids has explored their chemical properties and potential biological interactions. Historically, many sesquiterpenoids have been studied for their diverse biological activities. For instance, sesquiterpenoids like nerolidol (B1678203), farnesol, and bisabolol have been investigated for their antimicrobial properties. acs.orgugr.esacgpubs.orgnih.gov
Early research involving this compound, alongside other sesquiterpenoids, investigated their effects on bacterial permeability. Studies in the early 2000s explored the ability of this compound, nerolidol, farnesol, and bisabolol to enhance the permeability of bacterial cells, specifically Staphylococcus aureus and Escherichia coli, to exogenous antimicrobial compounds. nih.gov This research suggested that these sesquiterpenoids could disrupt the bacterial cytoplasmic membrane, facilitating the uptake of substances like ethidium (B1194527) bromide and antibiotics. nih.gov
A study published in 2003 demonstrated that low concentrations (0.5 to 2 mM) of this compound, nerolidol, and bisabolol enhanced the susceptibility of Staphylococcus aureus to several antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. nih.gov Gentamicin showed the largest relative increase in inhibition zone size when combined with these sesquiterpenoids. nih.gov This finding highlighted the potential for this compound and similar compounds to act as chemosensitizers in antibacterial strategies. nih.gov
Contemporary Significance of this compound in Interdisciplinary Chemical Investigations
In contemporary chemical biology, this compound continues to be of interest due to its potential interactions with biological membranes and its structural relationship to other bioactive terpenoids. The study of how small molecules like this compound interact with cellular components, particularly membranes, is crucial for understanding cellular processes and developing new chemical tools or therapeutic strategies. mpg.derpi.edu
While research on this compound itself may be less extensive compared to some other sesquiterpenoids like alpha-bisabolol (B1667320) (which is sometimes referred to as this compound in certain contexts, although chemically distinct), the principles learned from studying its membrane-disrupting effects contribute to the broader understanding of how lipophilic compounds influence bacterial physiology. nih.govsmolecule.com
Furthermore, the synthesis and modification of terpenoid structures, including those related to this compound, remain active areas in organic and chemical biology. rpi.edu Researchers are exploring biosynthetic pathways and developing methods to create novel terpenoids with tailored biological activities. riken.jp The study of compounds like this compound provides valuable insights into the structure-activity relationships within the terpenoid class.
The potential for this compound and related sesquiterpenoids to enhance the efficacy of existing antimicrobial agents by increasing bacterial membrane permeability is a significant area of interdisciplinary investigation, bridging chemistry, microbiology, and pharmacology. nih.gov This research direction is particularly relevant in the context of rising antibiotic resistance, where strategies to potentiate the effects of current antibiotics are urgently needed.
Research Findings Summary: Effect of Sesquiterpenoids on Staphylococcus aureus Susceptibility to Antibiotics
| Sesquiterpenoid | Concentration Range (mM) | Effect on Antibiotic Susceptibility | Notes | Source |
| This compound | 0.5 - 2 | Enhanced susceptibility | Enhanced activity of ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. Largest relative increase with gentamicin. | nih.gov |
| Nerolidol | 0.5 - 2 | Enhanced susceptibility | Enhanced activity of ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. Largest relative increase with gentamicin. | nih.gov |
| Bisabolol | 0.5 - 2 | Enhanced susceptibility | Enhanced activity of ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. Largest relative increase with gentamicin. | nih.gov |
| Farnesol | Not specified in detail | Enhanced susceptibility | Enhanced activity of ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. | nih.gov |
This table summarizes findings indicating that this compound, along with other sesquiterpenoids, can increase the effectiveness of certain antibiotics against Staphylococcus aureus, likely by affecting bacterial membrane permeability. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSALEJHPSBXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1CCCC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867486 | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68133-79-9 | |
| Record name | Apritone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Stereochemical Analysis of Apritone
Monocyclic Monoterpenoid Framework and Sesquiterpenoid Classification
Apritone is classified as a monocyclic monoterpenoid, characterized by a structure containing a single ring within its isoprene (B109036) chain. foodb.cahmdb.ca While its molecular formula, C15H24O, might suggest a classification as a sesquiterpenoid, its biosynthetic pathway originates from monoterpenoid precursors. chemspider.comscentree.co The core structure consists of a cyclopentanone (B42830) ring attached to a 3,7-dimethyl-2,6-octadienyl side chain. perfumersworld.com This structural arrangement is fundamental to its characteristic fruity and floral scent profile. perfumersworld.comperfumiarz.com
Configurational and Conformational Isomerism of this compound
The presence of a double bond in the octadienyl side chain and a chiral center allows for the existence of different stereoisomers of this compound.
Analysis of (E)- and (Z)-Isomers
The double bond in the side chain gives rise to (E) and (Z) geometric isomers. The (E) isomer, often referred to as the trans isomer, is the form predominantly used in the perfume industry. scentree.co The naming of these isomers is based on the Cahn-Ingold-Prelog priority rules, which assign priority to the substituents on each carbon of the double bond based on atomic number. youtube.com When the highest priority groups are on opposite sides of the double bond, it is designated as the (E) isomer, from the German entgegen for opposite. youtube.com Conversely, if the highest priority groups are on the same side, it is the (Z) isomer, from the German zusammen for together. youtube.comyoutube.com
| Isomer | Common Name | IUPAC Name | Stereochemical Descriptor |
| (E)-Apritone | trans-Apritone | (2E)-2-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopentan-1-one | Opposite |
| (Z)-Apritone | cis-Apritone | (2Z)-2-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopentan-1-one | Together |
Stereochemical Purity and Isomeric Distribution
Commercial this compound is typically sold as a mixture of isomers with a minimum purity of 96.5%. bedoukian.com The isomeric distribution is often specified, with the main (E) isomer present at a minimum of 50.0% and a secondary isomer at 30.0% - 50.0%. bedoukian.com The precise ratio of isomers can be influenced by the synthetic route and purification methods employed. The photostationary state, or the equilibrium ratio of isomers under light, can also be affected by the solvent used. researchgate.net
Biosynthetic Pathways and Enzymatic Mechanisms of Apritone Formation
Precursor Metabolism and Isoprenoid Biosynthesis Pathways
All isoprenoids, including the carotenoid precursors of apritone, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netfrontiersin.orgfrontiersin.org In plants and various other organisms, two distinct and spatially separated pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. researchgate.netfao.org
The MVA pathway, typically operating in the cytoplasm of plant cells, is a key metabolic route for the synthesis of various isoprenoids, including sesquiterpenes and triterpenoids like sterols. fao.orgresearchgate.netresearchgate.net While the MEP pathway is the primary source for carotenoid precursors in plastids, crosstalk between the MVA and MEP pathways exists, allowing for metabolic flexibility where intermediates can be exchanged between compartments. researchgate.netcreative-proteomics.com The MVA pathway provides essential precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are intermediates in numerous cellular processes. researchgate.netnih.gov Studies in cotton seedlings have shown that the MVA pathway can contribute as much as 50% of the substrate for phytol (B49457) side chains and carotenoids, highlighting its significant, though often secondary, role in providing precursors for compounds typically associated with the MEP pathway. fao.orgresearchgate.net
Table 1: Key Enzymatic Steps of the Mevalonate (MVA) Pathway
| Step | Enzyme | Substrate(s) | Product |
|---|---|---|---|
| 1 | Acetoacetyl-CoA thiolase | Acetyl-CoA | Acetoacetyl-CoA |
| 2 | HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |
| 3 | HMG-CoA reductase | HMG-CoA | Mevalonate |
| 4 | Mevalonate kinase | Mevalonate | Mevalonate-5-phosphate |
| 5 | Phosphomevalonate kinase | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |
The MEP pathway is localized within the plastids of plant cells and is the principal source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, and carotenoids. frontiersin.orgfao.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. frontiersin.org The first two enzymes of the pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), are crucial control points. frontiersin.org DXS, in particular, is considered the main flux-controlling step. frontiersin.org The MEP pathway supplies the necessary precursors for the synthesis of photosynthesis-related compounds, including carotenoids and the phytol tail of chlorophylls. frontiersin.org Given that this compound is derived from carotenoids, the MEP pathway is the primary contributor of the foundational C5 units for its ultimate synthesis. frontiersin.org
Table 2: Key Enzymatic Steps of the 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway
| Step | Enzyme | Substrate(s) | Product |
|---|---|---|---|
| 1 | DXS | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | DXR | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | MCT | MEP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 4 | CMK | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 5 | MCS | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | HDS | MEcPP | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |
Terpene Cyclase Enzyme Catalysis in this compound Biosynthesis
This compound is not a direct product of a terpene cyclase. Instead, its C13 skeleton is formed by the oxidative cleavage of a C40 carotenoid. However, terpene cyclases, also known as terpene synthases (TPSs), are essential for forming the cyclic structures within the carotenoid precursors from which this compound is derived. nih.govaocs.org For instance, the formation of β-ionone, a related norisoprenoid, originates from the cleavage of β-carotene, whose bicyclic structure is the result of terpene cyclase activity. aocs.org These enzymes catalyze some of the most complex reactions in biology, converting linear isoprenoid diphosphates into a vast array of cyclic and multicyclic structures. nih.govacs.org
Terpene cyclases orchestrate complex cyclization cascades initiated by the formation of a reactive carbocation intermediate from a linear prenyl diphosphate substrate, such as geranylgeranyl diphosphate (GGPP), the precursor to carotenoids. nih.govnih.gov These enzymes are broadly classified into two main classes based on their initiation mechanism. nih.govresearchgate.net
Class I Terpene Cyclases: These enzymes contain conserved aspartate-rich motifs (e.g., DDXXD) that bind a divalent metal ion, typically Mg²⁺. nih.govresearchgate.net The cyclization is initiated by the metal-ion-assisted ionization of the diphosphate group from the substrate, generating an allylic carbocation. nih.govscispace.com The enzyme's active site then acts as a template, guiding the folding of the substrate and stabilizing the subsequent carbocation intermediates through a series of cyclizations, rearrangements, and deprotonation steps to yield the final cyclic product. acs.orgscispace.com
Class II Terpene Cyclases: This class initiates cyclization through protonation of a double bond or an epoxide within the substrate, a reaction catalyzed by an acidic residue (e.g., aspartate) in the active site. nih.govnih.gov This generates a carbocation that triggers the cyclization cascade. nih.gov While more commonly associated with di- and triterpene synthesis, the fundamental principle of proton-initiated cyclization is a key chemical transformation in terpenoid chemistry. nih.govnih.gov
In the context of this compound's precursors, lycopene (B16060) β-cyclase is a critical enzyme that converts the acyclic carotenoid lycopene into β-carotene by forming two β-rings at each end of the molecule, a classic example of terpene cyclization. aocs.org
The terpene synthase (TPS) gene family is large and diverse, with members classified into several subfamilies (TPS-a through TPS-h) based on phylogenetic analysis. frontiersin.orgnih.govmdpi.com Enzymes within these families exhibit remarkable functional diversity, catalyzing the formation of hemiterpenes (C5), monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20) from their respective prenyl diphosphate precursors. frontiersin.orgnih.gov
Substrate Specificity: Many TPS enzymes are highly specific for a particular substrate, such as geranyl diphosphate (GPP) for monoterpene synthases or farnesyl diphosphate (FPP) for sesquiterpene synthases. researchgate.netbohrium.com However, some are promiscuous and can accept multiple substrates. researchgate.net
Product Diversity: A single TPS enzyme can often produce multiple products from a single substrate, although there is typically one major product. mdpi.com Small changes in the amino acid sequence of the active site can dramatically alter the product profile, highlighting the role of the enzyme's structure in controlling the complex carbocation cascade. nih.gov
Localization: The subcellular localization of TPS enzymes corresponds to the location of their substrates. Monoterpene and diterpene synthases, which use GPP and GGPP, are typically found in plastids where the MEP pathway operates. nih.gov Sesquiterpene synthases are usually cytosolic, utilizing FPP from the MVA pathway. nih.gov
Functional characterization of enzymes like phytoene (B131915) synthase (PSY), which catalyzes the first committed step in carotenoid biosynthesis, and lycopene cyclases (LCY) are crucial for understanding the production of this compound's precursors. aocs.orgnih.gov
Regulation of Biosynthetic Gene Clusters and Metabolic Flux
The production of this compound is tightly regulated through the control of its carotenoid precursor pathway. This regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes and the modulation of metabolic flux through the upstream MVA and MEP pathways. frontiersin.org
The generation of apocarotenoids is directly dependent on the availability of carotenoid substrates, which are produced by the carotenoid biosynthetic pathway (CBP). frontiersin.org The expression of genes encoding key enzymes in this pathway, such as phytoene synthase (PSY) and lycopene β-cyclase (LCYb), is often coordinated and can be induced by developmental cues and environmental stimuli. nih.govfrontiersin.org For example, transcription factors can activate the promoters of both carotenoid biosynthetic genes and the carotenoid cleavage dioxygenase (CCD) genes responsible for producing apocarotenoids. frontiersin.org
The final step in this compound formation is the oxidative cleavage of a carotenoid, a reaction catalyzed by a carotenoid cleavage dioxygenase (CCD). frontiersin.orgfrontiersin.org The CCD gene family is responsible for producing a wide variety of apocarotenoids, and the specific CCD enzyme determines which carotenoid is cleaved and at what position, leading to the diversity of apocarotenoids found in nature. aocs.org The expression of CCD genes is itself tightly regulated, varying by tissue, developmental stage, and in response to environmental factors. frontiersin.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Chemical Class |
|---|---|---|
| This compound | - | C13-Norisoprenoid / Apocarotenoid |
| Isopentenyl diphosphate | IPP | Isoprenoid Precursor |
| Dimethylallyl diphosphate | DMAPP | Isoprenoid Precursor |
| Mevalonic acid | MVA | MVA Pathway Intermediate |
| Acetyl-CoA | - | Metabolic Intermediate |
| Acetoacetyl-CoA | - | MVA Pathway Intermediate |
| HMG-CoA | - | MVA Pathway Intermediate |
| 2-C-methyl-D-erythritol-4-phosphate | MEP | MEP Pathway Intermediate |
| 1-deoxy-D-xylulose 5-phosphate | DXP | MEP Pathway Intermediate |
| Geranyl diphosphate | GPP | Monoterpenoid Precursor |
| Farnesyl diphosphate | FPP | Sesquiterpenoid Precursor |
| Geranylgeranyl diphosphate | GGPP | Diterpenoid/Carotenoid Precursor |
| β-Carotene | - | Carotenoid |
| Lycopene | - | Carotenoid |
| β-Ionone | - | C13-Norisoprenoid / Apocarotenoid |
| Pyruvate | - | Metabolic Intermediate |
Synthetic Methodologies for Apritone and Its Chemical Analogs
Total Synthesis Approaches to Apritone
The total synthesis of this compound is most commonly achieved through the alkylation of cyclopentanone (B42830) with a suitable geranyl derivative. This approach builds the molecule by forming a key carbon-carbon bond between the cyclopentanone ring and the C10 isoprenoid side chain.
A prevalent strategy involves the reaction of a cyclopentanone enolate with a geranyl halide, such as geranyl chloride or geranyl bromide. The enolate, a potent nucleophile, is typically generated by treating cyclopentanone with a strong base. The choice of base and reaction conditions is crucial to favor the desired mono-alkylation product and minimize side reactions like poly-alkylation or self-condensation of the cyclopentanone.
A plausible synthetic sequence begins with the conversion of the readily available natural product geraniol (B1671447) into geranyl chloride. This can be accomplished using reagents like thionyl chloride or by an Appel reaction. The subsequent step is the base-mediated alkylation of cyclopentanone with the newly formed geranyl chloride. A variety of bases can be employed, including alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. Alternatively, stronger bases such as lithium diisopropylamide (LDA) can be used in anhydrous conditions to quantitatively form the enolate before the addition of the geranyl halide.
Table 1: Plausible Reaction Steps for the Total Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Geraniol, Thionyl Chloride | Pyridine (solvent), 0°C to room temperature | Geranyl Chloride |
| 2 | Cyclopentanone, Geranyl Chloride | Sodium Hydroxide, Amine Base (catalyst) | This compound |
This method provides a direct route to this compound from commercially available starting materials. The efficiency of the alkylation step is dependent on carefully controlling the reaction parameters to maximize the yield of the desired 2-substituted cyclopentanone.
Semi-Synthetic Pathways and Derivatization from Natural Precursors
The primary approach to this compound synthesis, starting from geraniol, can be classified as a semi-synthesis, given that geraniol is a widely occurring natural monoterpenoid alcohol found in the essential oils of various plants. This pathway leverages the existing carbon skeleton of a natural product as a key building block.
Further derivatization from natural precursors could potentially involve the modification of other abundant terpenes. For instance, myrcene (B1677589), another C10 terpene with a different pattern of unsaturation, could theoretically be a starting point. A synthetic route from myrcene would necessitate more extensive chemical transformations, including hydrochlorination to produce geranyl, neryl, and linalyl chlorides, followed by separation and subsequent alkylation. However, this would be a more complex and less direct route compared to the one starting from geraniol.
Currently, detailed research on diverse semi-synthetic pathways originating from precursors other than geraniol for the specific synthesis of this compound is not extensively documented in publicly available literature. The efficiency and stereochemical control offered by the geraniol-based route make it the more established method.
Stereoselective and Regioselective Synthesis of this compound Derivatives
The structure of this compound contains a stereocenter at the C-2 position of the cyclopentanone ring and two double bonds in the geranyl side chain, which can exist as E/Z isomers. The control of stereochemistry and regiochemistry is therefore a critical aspect in the synthesis of specific this compound analogs, which may possess unique olfactory properties.
Stereoselectivity:
The synthesis of specific stereoisomers of this compound derivatives can be approached by employing chiral auxiliaries or catalysts during the alkylation step. For example, a chiral base could be used to deprotonate cyclopentanone asymmetrically, leading to an enantioenriched enolate. Subsequent alkylation would then produce a specific enantiomer of the this compound derivative. Another strategy involves the use of a chiral cyclopentanone derivative as the starting material.
While specific studies on the stereoselective synthesis of this compound are not abundant, general methodologies for the asymmetric α-alkylation of ketones are well-established and could be applied. These methods often rely on the formation of chiral enamines or imines from the ketone, which then direct the incoming electrophile to a specific face of the molecule.
Regioselectivity:
The synthesis of regioselective derivatives of this compound would involve the selective functionalization of either the cyclopentanone ring or the geranyl side chain. For instance, if a substituted cyclopentanone is used as the starting material, the regioselectivity of the initial deprotonation becomes a key factor. The formation of the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. libretexts.org Strong, hindered bases like LDA at low temperatures tend to favor the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures allow for equilibration to the more stable, more substituted (thermodynamic) enolate.
Alkylation of these different enolates would lead to different regioisomers of this compound derivatives. For example, using 3-methylcyclopentanone (B121447) as a starting material could, under kinetic control, lead to alkylation at the C-5 position, whereas thermodynamic control would favor alkylation at the C-2 position.
Furthermore, the double bonds in the geranyl side chain offer sites for regioselective functionalization. Reactions such as epoxidation or dihydroxylation could be performed to create a variety of derivatives with modified side chains, potentially leading to new and interesting flavor and fragrance compounds.
Biological Activities and Molecular Mechanisms of Action of Apritone
Antimicrobial Sensitization Properties
Apritone, identified as a sesquiterpenoid, has demonstrated properties that can enhance the effectiveness of antimicrobial compounds against certain bacteria. researchgate.netnih.govasm.org This sensitization effect is linked to its ability to interact with bacterial membranes. researchgate.netnih.govasm.org
Enhancement of Bacterial Membrane Permeability
Studies have shown that this compound can promote the intracellular accumulation of membrane-impermeant substances, such as ethidium (B1194527) bromide, in live bacterial cells. researchgate.netnih.govasm.orgnih.gov This suggests that this compound disrupts the cytoplasmic membrane, leading to enhanced permeability. researchgate.netnih.govasm.org This effect is particularly noted in Gram-positive bacteria, likely due to the absence of an outer membrane which acts as an additional barrier in Gram-negative bacteria. google.comasm.org
Synergistic Effects with Conventional Antimicrobial Compounds
This compound has been observed to exhibit synergistic effects when used in combination with conventional antibiotics. researchgate.netnih.govasm.orgscispace.comicm.edu.pl Low concentrations of this compound have been shown to enhance the susceptibility of certain bacteria to a range of clinically important antibiotics. researchgate.netnih.govasm.orggoogle.comscispace.com This synergistic action can potentially increase the intracellular concentration of antibiotics by overcoming bacterial cellular barriers. scispace.comfrontiersin.org
Specificity Across Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Lactobacillus fermentum)
Research indicates that this compound can sensitize both Gram-positive and Gram-negative bacterial strains to antibiotics, although the effect may be more pronounced in Gram-positive bacteria. google.comasm.org
Studies involving Staphylococcus aureus, a Gram-positive bacterium, have shown that this compound can enhance its susceptibility to various antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. researchgate.netnih.govasm.orggoogle.com The degree of sensitization is dependent on the concentration of this compound. google.com
For Escherichia coli, a Gram-negative bacterium, this compound, along with other sesquiterpenoids like nerolidol (B1678203) and farnesol, has been shown to sensitize the bacteria to polymyxin (B74138) B. researchgate.netnih.govasm.org
In Lactobacillus fermentum, a Gram-positive bacterium used as a model organism in some studies, this compound treatment promoted the intracellular accumulation of ethidium bromide, indicating enhanced membrane permeability. researchgate.netnih.govasm.orgnih.gov
Table 1 summarizes the observed sensitization effects of this compound and other sesquiterpenoids on Staphylococcus aureus and Escherichia coli in combination with various antibiotics.
| Sesquiterpenoid | Bacterial Strain | Antibiotics Tested | Observed Effect | Source |
| This compound | Staphylococcus aureus | Ciprofloxacin, Clindamycin, Erythromycin, Gentamicin, Tetracycline, Vancomycin | Enhanced susceptibility | researchgate.netnih.govasm.orggoogle.com |
| This compound | Escherichia coli | Polymyxin B | Sensitization | researchgate.netnih.govasm.org |
| This compound | Lactobacillus fermentum | Ethidium Bromide (membrane permeability indicator) | Increased accumulation | researchgate.netnih.govasm.orgnih.gov |
| Nerolidol | Staphylococcus aureus | Ciprofloxacin, Clindamycin, Erythromycin, Gentamicin, Tetracycline, Vancomycin | Enhanced susceptibility | researchgate.netnih.govasm.orggoogle.com |
| Nerolidol | Escherichia coli | Polymyxin B | Sensitization | researchgate.netnih.govasm.org |
| Farnesol | Escherichia coli | Polymyxin B | Sensitization | researchgate.netnih.govasm.org |
| Bisabolol | Staphylococcus aureus | Ciprofloxacin, Clindamycin, Erythromycin, Gentamicin, Tetracycline, Vancomycin | Enhanced susceptibility | researchgate.netnih.govasm.orggoogle.com |
Modulation of Efflux Pump Systems
While the primary mechanism of this compound's antimicrobial sensitization appears to be membrane permeabilization, modulation of efflux pump systems is another mechanism by which compounds can increase intracellular antibiotic concentrations and overcome resistance. scispace.comnih.gov Some plant compounds have been shown to act through the modulation of efflux pumps to increase antibiotic sensitivity. nih.gov Although the search results mention efflux pump modulation as a mechanism for synergy with other compounds, there is no direct information in the provided snippets specifically detailing this compound's modulation of efflux pumps. scispace.comnih.govsemanticscholar.orgmdpi.commdpi-res.comfrontiersin.org
Insect Repellency Efficacy and Mechanisms
This compound has also been investigated for its potential as an insect repellent.
Behavioral Responses in Target Insect Species (e.g., Cimex lectularius)
Studies have explored the effect of this compound on the behavior of insects, including Cimex lectularius, commonly known as bed bugs. dcceew.gov.aumdpi.com Methyl this compound, when blended with other compounds and applied to cloth towels, has been shown to repel bed bugs for extended periods. For instance, a blend of methyl this compound with 3-methyl-5-hexyl-2-cyclohexenone and delta dodecalactone repelled bed bugs for 190 and 276 days, respectively, when applied to cloth towels. This suggests that this compound, particularly in certain formulations, can influence the harborage-seeking behavior of bed bugs. Behavioral responses of bed bugs to chemical stimuli are a key area of research for developing effective control methods. dcceew.gov.aumdpi.comnih.govnih.gov
Structure-Activity Relationships in Repellent this compound Analogs
Studies investigating repellency against insects, such as bed bugs and stable flies, have included this compound and its structural analog, methyl this compound (2-(3,7-dimethyl-2,6-nonadien-1-yl)cyclopentanone, C₁₆H₂₆O) nih.govfragranceu.comperflavory.comthegoodscentscompany.com. These compounds have demonstrated repellent activity, with methyl this compound, in some instances, exhibiting performance comparable to or exceeding that of DEET (N,N-diethyl-meta-toluamide) perflavory.com.
The repellent efficacy of these compounds suggests a relationship between their chemical structure and their ability to deter insects. While the precise molecular mechanisms underlying the repellent action of this compound and its analogs are not extensively detailed in the provided literature, their effectiveness indicates interaction with insect sensory systems, likely involving olfactory receptors perflavory.com. The variation in repellent duration observed between different compounds, such as propyl dihydrojasmonate and methyl this compound, highlights how structural differences can influence the persistence of the repellent effect fragranceu.com. For example, methyl this compound, when applied to cloth towels, repelled bed bugs for a considerable duration fragranceu.com.
Table 1: Repellency of Selected Compounds Against Bed Bugs
| Compound | Repellency Duration (Cloth Towels) |
| Propyl dihydrojasmonate | 146 days |
| Methyl this compound + Blend | 190 days |
| Delta Dodecalactone (individual compound) | 276 days |
| Methyl this compound (individual compound) | Repelled bed bugs thegoodscentscompany.com |
Further research into the structure-activity relationships of this compound and its analogs could provide valuable insights for the rational design of novel repellent compounds.
Interactions with Other Biological Pathways
Potential Modulatory Roles in Cell Signaling
Research into the potential modulatory roles of this compound (2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone) in cell signaling pathways, particularly in eukaryotic systems, appears limited based on currently available information. While the compound has been identified and characterized chemically, detailed studies elucidating its direct interactions with specific cell signaling components such as receptors, enzymes, or signaling cascades in mammalian cells are not extensively documented in the reviewed literature.
One area where this compound has demonstrated biological activity involves its effects on bacterial cells, which can be broadly considered a form of cellular interaction. Studies have shown that this compound, along with other sesquiterpenoids like nerolidol, farnesol, and bisabolol, can enhance the permeability of bacterial cell membranes. This effect has been observed in both Gram-positive bacteria, such as Staphylococcus aureus and Lactobacillus fermentum, and Gram-negative bacteria, like Escherichia coli wikipedia.orgfishersci.co.ukfishersci.atfishersci.camims.com. The proposed mechanism involves the disruption of the bacterial cytoplasmic membrane, leading to increased uptake of exogenous compounds, including antibiotics fishersci.co.ukfishersci.atfishersci.ca. This sensitization effect suggests an interaction with the bacterial cell membrane structure, which is crucial for maintaining cellular integrity and function in prokaryotes. Data from flow cytometry studies with Lactobacillus fermentum indicated that these sesquiterpenoids promoted the intracellular accumulation of the membrane-impermeant nucleic acid stain ethidium bromide, supporting the hypothesis of enhanced permeability due to membrane disruption fishersci.co.ukfishersci.camims.com.
While this effect on bacterial membrane permeability represents an influence on cellular processes, it differs fundamentally from the modulation of signal transduction pathways typically understood in the context of eukaryotic cell signaling.
The Human Metabolome Database ontology lists "Cell signaling" as a cellular process associated with this compound wikipedia.orgfishersci.fi. However, this annotation in the ontology does not provide specific details regarding the nature of the signaling pathways involved or the mechanisms of modulation. wikipedia.orgfishersci.fi
A patent application mentions this compound in compositions that also contain menthol (B31143) and isobornyl butyrate, discussing effects related to Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels and calcium flux mims.com. These channels are involved in sensory signaling. However, the patent describes the activity of the composition as a whole, and the specific contribution or direct modulatory role of this compound on TRPA1 or TRPV1 in isolation is not clearly detailed within the reviewed excerpts. mims.com
Natural Occurrence, Distribution, and Isolation from Biological Sources
Identification and Quantification in Plant Essential Oils (e.g., Vanillosmopsis arborea, Xylopia aethiopica)
Scientific literature extensively documents the chemical composition of essential oils from various plant species. However, searches for the natural occurrence of Apritone specifically within Vanillosmopsis arborea and Xylopia aethiopica did not yield results confirming its presence in these plants. Studies on Vanillosmopsis arborea consistently identify alpha-bisabolol (B1667320) as a major component of its essential oil, often at high concentrations nih.govacs.orgmdpi.comnanu-skincare.comresearchgate.net. Research on Xylopia aethiopica details various phytochemicals and the composition of its essential oil, but this compound is not listed among them wikipedia.orgmdpi.comnjap.org.ngiau.irpsu.ac.th.
One study identified this compound as a component in the essential oil extracted from the rhizomes of Kaempferia daklakensis, a species belonging to the Zingiberaceae family found in Vietnam. In this analysis, this compound was reported to be present at a concentration of 6.29% of the total oil composition jksus.orgjksus.orgresearchgate.net. Other major components in this essential oil included camphene, isoborneol, borneol, camphor, ishwarane, alpha-pinene, and 1,8-cineole jksus.orgjksus.org.
Methodologies for Extraction and Isolation from Plant Matrices
The extraction and isolation of chemical compounds from plant matrices, including essential oils and their constituents, typically involve a variety of techniques. Common methods for obtaining essential oils from plant materials include hydrodistillation and steam distillation jksus.orgjksus.orgmdpi.comresearchgate.net. These processes involve using water or steam to volatile the compounds, which are then condensed and collected.
Following the initial extraction of the essential oil, the isolation and purification of specific compounds like this compound would generally involve chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method for identifying and quantifying components within complex mixtures like essential oils jksus.orgjksus.orgresearchgate.netmdpi.comresearchgate.netsmujo.id. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are also common techniques employed for the separation and isolation of compounds from plant extracts jksus.orgjksus.orgnih.govdovepress.commdpi.comresearchgate.net.
While these methodologies are standard in the field of natural product chemistry and were used in the study identifying this compound in Kaempferia daklakensis jksus.orgjksus.org, specific detailed protocols for the extraction and isolation of this compound from Vanillosmopsis arborea or Xylopia aethiopica are not available in the consulted literature, correlating with the lack of reported natural occurrence in these species.
Geographical and Environmental Factors Influencing Natural Abundance
The chemical composition and yield of essential oils and other secondary metabolites in plants can be significantly influenced by a range of geographical and environmental factors. These factors include climate (temperature, rainfall, light intensity), altitude, soil type and composition, and the plant's stage of development researchgate.netoregonstate.edumdpi.comscispace.com.
Studies on various plant species have demonstrated the impact of these variables on the concentration of specific compounds within their essential oils. For instance, altitude has been shown to affect the volatile chemical constituents of essential oil in some plants, with different compounds being more abundant at varying elevations researchgate.net. Similarly, temperature, rainfall, and soil properties can influence the metabolic processes within plants, leading to variations in phytochemical composition oregonstate.edumdpi.com.
While the general principle of environmental influence on plant secondary metabolites is well-established, specific research detailing how geographical and environmental factors might affect the natural abundance of this compound in its biological sources, such as Kaempferia daklakensis, was not found in the consulted literature. Further research would be needed to understand these specific relationships for this compound.
Advanced Analytical Methodologies for Apritone Characterization
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are invaluable for probing the molecular structure of Apritone and assessing its purity based on its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including the identification of isomers. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the arrangement of atoms and the presence of different functional groups within the this compound molecule can be confirmed. While specific detailed NMR data for this compound were not extensively provided in the search results, NMR spectroscopy is a standard method for structural characterization of organic compounds. researchgate.netnih.govnih.gov One patent mentions the use of an NMR spectrum for a distillation fraction containing "this compound®", indicating its application in analyzing samples containing the compound. google.com The ability of NMR to distinguish between subtly different chemical environments makes it particularly useful for identifying and quantifying potential isomers of this compound, such as the (E) and (Z) forms related to the double bond configuration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) provides crucial information about the molecular weight of this compound and its fragmentation pattern, which aids in structural confirmation. Electron ionization (EI) MS, commonly coupled with Gas Chromatography (GC-MS), fragments the molecule into characteristic ions, yielding a unique spectral fingerprint. The molecular ion peak corresponds to the molecular weight of this compound (220.35 g/mol ). nih.govfoodb.cahmdb.ca Analysis of the fragment ions provides insights into the structural subunits of the molecule. Predicted GC-MS spectra for this compound are available, showing characteristic fragmentation patterns at 70eV ionization energy. foodb.cahmdb.ca LC-MS/MS can also provide fragmentation data under different ionization conditions, such as negative mode at various collision energies. foodb.ca
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Detection
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. Key functional groups in this compound, such as the carbonyl group (C=O) in the cyclopentanone (B42830) ring and the carbon-carbon double bonds (C=C) in the octadienyl chain, would exhibit characteristic absorption bands in the IR spectrum. IR spectroscopy has been used to determine the relative gas-phase concentrations of fragrance materials, including this compound, by analyzing specific peaks corresponding to functional group vibrations. google.comgoogle.comrsc.org For instance, carbonyl stretching vibrations typically appear around 1700 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is primarily used to detect chromophores (functional groups that absorb UV or visible light) and can be applied for quantitative analysis based on the Beer-Lambert Law. mt.comjascoinc.com While UV-Vis spectroscopy is a general technique for identifying and quantifying substances with chromophores and assessing purity, specific details on its application for the direct structural or purity analysis of isolated this compound were not prominent in the provided search results. However, UV-Vis studies have been conducted in the context of evaluating the antimicrobial effects of compounds including this compound, suggesting its potential use in related analyses. windows.netnih.gov UV-Vis spectroscopy is also used in the characterization of nanoparticles, where organic compounds might be present. nih.govresearchgate.net
Chromatographic Separation Techniques for Isolation and Quantification
Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its concentration.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. uni.luperfumersworld.commdpi.com GC separates components of a mixture based on their boiling points and interaction with the stationary phase, while MS provides identification through mass spectral matching and determination of retention indices. GC-MS has been successfully applied to identify and quantify this compound in complex matrices such as essential oils. nih.govfoodb.cahmdb.cadiabloanalytical.comjksus.org For example, this compound was identified as a significant component (6.29%) in the essential oil of Kaempferia daklakensis rhizomes using GC-MS. jksus.org GC-MS analysis can also differentiate between the (E) and (Z) isomers of this compound based on their distinct retention times. diabloanalytical.com
Table 1: GC-MS Retention Data for this compound Isomers
| Isomer | Retention Time (minutes) | Retention Index |
| (E)-Apritone | 37.04 | 1708 |
| (Z)-Apritone | 36.33 | 1689 |
Note: The retention times and indices are relative and depend on the specific GC column and conditions used. diabloanalytical.com
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, purification, and quantification of a wide range of compounds, including less volatile or thermally labile substances. HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. It is particularly useful for assessing the purity of this compound and separating closely related isomers that may be difficult to resolve by GC. While detailed chromatographic conditions for this compound were not extensively provided, HPLC methods have been developed for the analysis of related compounds and for the purity assessment of products containing this compound. derpharmachemica.comjp-orangebook.gr.jpresearchgate.netresearchgate.net One source mentions an HPLC method used to assess the purity of "this compound Cap. 20", requiring not less than 80% purity by this method. jp-orangebook.gr.jp Another study utilized Normal Phase HPLC (NP-HPLC) in combination with GCxGC-QMS for the in-depth analysis of lime essential oils, where (E)-Apritone was listed as a component, demonstrating HPLC's utility in separating components of complex natural extracts containing this compound. nih.gov Reverse-phase HPLC (RP-HPLC) is a common mode for analyzing many organic compounds. derpharmachemica.comresearchgate.netresearchgate.net
Comprehensive Two-Dimensional Chromatography in Complex Matrices
This compound, a monocyclic monoterpenoid with the chemical formula C15H24O, is known for its characteristic apricot-like aroma and is utilized in flavor and fragrance applications hmdb.caperfumersworld.comparchem.com. Its presence in natural extracts, essential oils, and formulated products means it often exists within highly complex matrices containing numerous other volatile and semi-volatile organic compounds, including isomers and structurally similar substances mdpi.comresearchgate.net. Effective separation and characterization of this compound within these intricate mixtures pose significant analytical challenges for traditional one-dimensional chromatographic techniques, where co-elution is a common issue.
Comprehensive two-dimensional chromatography (often denoted as GC × GC or LC × LC depending on the mobile phase) is a powerful analytical methodology designed to address the limitations of one-dimensional separations when analyzing complex samples researchgate.netchromatographyonline.com. This technique utilizes two different separation mechanisms in series, significantly increasing the peak capacity and resolving power compared to their one-dimensional counterparts. In GC × GC, for instance, effluent from the first column is continuously subjected to a rapid separation on a second column with different stationary phase properties. This results in a two-dimensional chromatogram where compounds are separated based on their retention in both dimensions, often revealing components that would remain unresolved in a single dimension researchgate.net.
For the analysis of this compound in complex matrices such as essential oils or food extracts, comprehensive two-dimensional gas chromatography (GC × GC) coupled with a suitable detector, such as a mass spectrometer (MS) or flame ionization detector (FID), would be particularly relevant mdpi.comresearchgate.net. The first dimension separation might utilize a non-polar column, separating compounds primarily by boiling point, while the second dimension could employ a polar column, separating based on polarity or functional group interactions. This orthogonal separation provides enhanced resolution, allowing for the clear separation of this compound from co-eluting matrix components or potential isomers that might interfere with its identification and quantification in one-dimensional GC researchgate.net.
Molecular Modeling and Computational Investigations of Apritone
In Silico Approaches for Conformational Analysis and Energy Landscape Mapping
Conformational analysis is a fundamental aspect of understanding a molecule's behavior, as the spatial arrangement of atoms significantly influences its physical, chemical, and biological properties. In silico approaches to conformational analysis involve using computational methods to explore the various possible three-dimensional structures (conformers) that a molecule can adopt due to rotation around single bonds. Techniques such as molecular mechanics, semi-empirical methods, or more computationally intensive Density Functional Theory (DFT) calculations can be employed to determine the relative energies and stabilities of these conformers, thereby mapping the molecule's energy landscape. ic.ac.uklibretexts.orglibretexts.org
For Apritone, with its flexible acyclic geranyl chain attached to a cyclopentanone (B42830) ring, conformational analysis would be crucial to identify the low-energy conformers. The presence of double bonds introduces geometric isomerism (specifically, the (E)-isomer is predominantly used thegoodscentscompany.com), and the rotations around the single bonds in the geranyl chain and the bond connecting it to the cyclopentanone ring allow for numerous possible conformations. Mapping the energy landscape would reveal the most stable shapes this compound is likely to adopt, which is foundational for predicting its interactions with other molecules, including biological targets. While the principles of conformational analysis are well-established and applicable to this compound, specific published data detailing the conformational analysis and energy landscape mapping of this compound were not found in the provided sources.
Docking Studies of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when it binds to a macromolecular target, such as a protein or enzyme. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.netmdpi-res.com This method estimates the binding affinity between the ligand and the target, providing insights into the strength and nature of their interaction. Given this compound's observed biological activities, particularly its ability to sensitize bacteria to antibiotics by potentially affecting membrane permeability researchgate.netacs.org, and its mention in the context of TRPA1 and TRPV1 receptors google.comgoogle.com, molecular docking could be applied to investigate its potential interactions with relevant biological targets.
For instance, docking studies could explore how this compound might interact with components of bacterial membranes or with specific proteins involved in membrane transport or integrity. If this compound's mechanism of sensitizing bacteria involves targeting a specific protein, docking simulations could predict how it binds to that protein's active site or other crucial regions. Similarly, docking to TRPA1 or TRPV1 receptors could provide hypotheses about how this compound might exert effects on these channels, as suggested by patent literature. google.comgoogle.com Although molecular docking is a relevant approach for studying the potential biological interactions of this compound, specific published results of docking studies with this compound were not found in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a correlation between the structural and physicochemical properties of a set of compounds and their observed biological activity. acs.orgresearchgate.net By developing mathematical models based on a series of molecules with known activities, QSAR can be used to predict the activity of new or untested compounds, including this compound. Molecular descriptors, which are numerical representations of various aspects of a molecule's structure and properties (e.g., lipophilicity (LogP), electronic properties, molecular size, shape), are used as input for QSAR models. google.comgoogle.com
Considering this compound's reported antimicrobial sensitizing activity researchgate.netacs.org and its potential interaction with TRP channels google.comgoogle.com, QSAR modeling could be applied to develop predictive models for these activities based on a series of related compounds. For example, a QSAR model could be built using a dataset of sesquiterpenoids or other compounds with known effects on bacterial membrane permeability or TRP channel activity. The model could then be used to predict the potential efficacy of this compound based on its calculated molecular descriptors. While a patent mentions QSAR computed properties, including electrophilic susceptibility and LogP, in a list including this compound in the context of TRPA1/TRPV1 antagonists google.comgoogle.com, detailed QSAR models specifically predicting this compound's biological efficacy were not found in the provided search results.
Molecular Dynamics Simulations of Membrane Interactions
Molecular Dynamics (MD) simulation is a powerful computational technique that simulates the time evolution of a molecular system. github.comcore.ac.uksemanticscholar.orgrsc.orgrsc.org By applying classical mechanics to calculate the forces between atoms and integrating their equations of motion, MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment, such as a lipid membrane. Given this compound's demonstrated ability to enhance bacterial membrane permeability researchgate.netacs.org, MD simulations would be particularly valuable for understanding the molecular details of how this compound interacts with lipid bilayers.
MD simulations could model the partitioning of this compound into a bacterial cell membrane, its diffusion within the membrane, and its potential effects on membrane properties such as fluidity, thickness, or the formation of pores or disruptions. These simulations could provide dynamic, atomistic-level insights into the mechanism by which this compound might increase membrane permeability and sensitize bacteria to antibiotics. Although MD simulations are a highly relevant tool for investigating the membrane interactions of lipophilic molecules like this compound, specific published studies detailing molecular dynamics simulations of this compound's interactions with membranes were not found in the provided search results.
Future Research Directions and Translational Perspectives for Apritone
Discovery of Novel Biological Activities and Therapeutic Potentials
Research has indicated that Apritone possesses biological activities beyond its olfactory properties. Notably, studies have demonstrated its ability to enhance the susceptibility of certain bacteria, including Staphylococcus aureus and Escherichia coli, to a range of antibiotics when used in combination with other sesquiterpenoids like nerolidol (B1678203) and bisabolol researchgate.netnih.govprof-research.comnih.gov. This sensitizing effect is suggested to potentially result from the disruption of the bacterial cytoplasmic membrane, leading to enhanced permeability to exogenous antimicrobial compounds researchgate.netnih.gov. This finding highlights a significant potential for exploring this compound's role in combating antibiotic resistance, a critical global health challenge. Future research could focus on elucidating the precise mechanisms of membrane interaction and sensitization, investigating its efficacy against a broader spectrum of antibiotic-resistant pathogens, and exploring its potential as an adjuvant therapy to enhance the effectiveness of existing antimicrobial treatments.
Beyond antimicrobial sensitization, this compound has also been identified as a repellent against bed bugs frontiersin.orgbioone.org. This insect repellent property suggests potential applications in pest control and the development of new repellent formulations. Further research is needed to understand the mechanism of repellency, evaluate its duration of action and effectiveness against other pests, and assess its suitability for various applications.
Additionally, this compound has been mentioned in the context of oral care compositions and as a potential transient receptor potential vanilloid 1 (TRPV1) antagonist google.comgoogle.com. Exploring these potential applications could lead to the development of new oral care products or agents for modulating pain or sensitivity pathways.
Translational potential in this area lies in developing this compound-based or this compound-containing formulations for pharmaceutical (e.g., antibiotic adjuvants), agricultural (e.g., natural pesticides), or consumer products (e.g., enhanced repellents, oral care).
Design and Synthesis of Advanced this compound Derivatives with Enhanced Specificity and Efficacy
This compound is synthesized through the condensation of 3,7-dimethyl-2,6-octadiene with Cyclopentanone (B42830) mdpi.com. The presence of a double bond in its structure allows for the existence of E and Z isomers d-nb.infojksus.org. The E-isomer is reported to be predominantly used in perfumery d-nb.infojksus.org.
Future research can focus on the rational design and synthesis of novel this compound derivatives. By modifying the chemical structure of this compound, researchers could aim to enhance its desired biological activities, such as antimicrobial sensitization or insect repellency, improve its stability, alter its pharmacokinetic properties, or increase its target specificity. This could involve exploring modifications to the cyclopentanone ring, the geranyl side chain, or the double bond. Structure-activity relationship studies would be crucial in identifying key structural features responsible for specific activities. The synthesis of novel derivatives could lead to compounds with improved potency, reduced off-target effects, and better suitability for specific applications. Research into the synthesis and biological evaluation of separated E and Z isomers or derivatives enriched in a specific isomer could also reveal differences in activity.
Biotechnological Production and Metabolic Engineering for Sustainable this compound Biosynthesis
Currently, this compound is produced synthetically and is not found in nature d-nb.info. However, given the growing interest in sustainable and environmentally friendly production methods, future research could explore the feasibility of biotechnological routes for this compound biosynthesis. This would involve applying principles of metabolic engineering and synthetic biology to engineer microorganisms or plants to produce this compound.
Drawing inspiration from the biosynthesis of other terpenes and terpenoids, researchers could investigate potential biosynthetic pathways and identify the necessary enzymes. Metabolic engineering strategies could then be employed to introduce or enhance these pathways in suitable host organisms, such as bacteria, yeast, or plants researchgate.netmdpi-res.commdpi.comaiche.org. This could involve the manipulation of genes encoding enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are central to terpenoid biosynthesis, as well as identifying and engineering enzymes specific to the formation of the cyclopentanone ring and the attachment of the geranyl side chain.
Successful development of a biotechnological production platform for this compound could offer a more sustainable alternative to traditional chemical synthesis, potentially reducing reliance on petrochemicals and minimizing environmental impact.
Integration of this compound into Multi-Component Systems for Synergistic Biological Effects
The observed synergistic effect of this compound with antibiotics when combined with other sesquiterpenoids highlights the potential of integrating this compound into multi-component systems to achieve enhanced biological effects researchgate.netnih.govprof-research.com. This principle can be extended to other applications.
In the context of insect repellency, combining this compound with other known repellents could lead to formulations with broader activity spectra or longer-lasting effects frontiersin.orgbioone.org. Similarly, in oral care or other potential therapeutic applications, combining this compound with other active ingredients might result in synergistic benefits.
Further research is needed to systematically investigate the synergistic potential of this compound with a variety of compounds, including other natural products, synthetic chemicals, and antimicrobial agents. Studies should focus on understanding the mechanisms underlying these synergistic interactions and optimizing the ratios and concentrations of the components for maximum efficacy. This research direction could lead to the development of innovative multi-component products with superior performance compared to single-component formulations.
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Current analytical methods for this compound include Gas Chromatography-Mass Spectrometry (GC-MS), which is used for its identification and quantification in various matrices nih.govresearch-solution.comjksus.orgresearchgate.net. However, for certain applications, such as environmental monitoring or biological studies, more sensitive and specific analytical techniques may be required for trace analysis.
Future research could focus on developing advanced analytical methods, such as hyphenated techniques (e.g., LC-MS/MS, GCxGC-MS) or techniques coupled with advanced sample preparation methods, to enable the detection and quantification of this compound at very low concentrations in complex samples.
Furthermore, if this compound is found to be metabolized in biological systems (its presence in the Human Metabolome Database suggests potential biological processing hmdb.ca), the development of methods for metabolite profiling would be crucial. This would involve identifying and quantifying this compound's metabolites in biological samples, which could provide insights into its ADME (absorption, distribution, metabolism, and excretion) properties and potential biological pathways it might influence frontiersin.orgresearchgate.net.
Exploration of Ecological Roles and Environmental Interactions of this compound
As a synthetic compound used in consumer products like fragrances and flavors, this compound is likely to enter the environment through various pathways, including wastewater perfumersapprentice.com. Understanding its ecological roles and environmental interactions is an important area for future research.
Studies could investigate the environmental fate of this compound, including its persistence, degradation pathways, and potential for bioaccumulation. Research into its effects on non-target organisms in aquatic and terrestrial ecosystems is also crucial to assess any potential environmental risks.
Given its observed insect repellent and antimicrobial activities, further research could explore the specific ecological interactions mediated by this compound in different environments mdpi.comresearchgate.netnih.govprof-research.comnih.govfrontiersin.orgbioone.orgaiche.org. This could include studying its impact on microbial communities in soil and water, or its effects on insect behavior and populations in natural settings. Understanding these interactions is essential for a comprehensive assessment of this compound's environmental footprint and for developing strategies to mitigate any potential negative impacts.
Q & A
Basic Research Questions
Q. What are the established methodologies for evaluating Apritone's mechanism of action in preclinical models?
- Answer : Experimental designs typically combine in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models. For receptor binding, competitive radioligand assays using tritiated ligands are standard, with IC₅₀ values calculated via nonlinear regression . In vivo studies should adhere to ARRIVE guidelines, including blinded randomization and power analysis to ensure statistical validity .
Q. How do researchers validate the specificity of this compound in target engagement studies?
- Answer : Specificity is validated using orthogonal methods:
- Negative controls : Knockout/knockdown models or selective antagonists.
- Off-target profiling : High-throughput screening against panels of receptors/enzymes (e.g., Eurofins CEREP panels).
- Structural analysis : X-ray crystallography or cryo-EM to confirm binding-site interactions .
Q. What statistical criteria are critical for interpreting dose-response relationships in this compound studies?
- Answer : Use metrics like EC₅₀/ED₅₀ , Hill coefficients, and confidence intervals derived from 4-parameter logistic curves. Report p-values with corrections for multiple comparisons (e.g., Bonferroni) and ensure effect sizes (Cohen’s d) exceed 0.8 for clinical relevance .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across different experimental models be reconciled?
- Answer : Apply a systematic framework:
Meta-analysis : Pool data from independent studies to identify heterogeneity (I² statistic).
Sensitivity analysis : Test if results persist after excluding outliers or adjusting for covariates (e.g., species-specific metabolism).
Mechanistic modeling : Use quantitative systems pharmacology (QSP) to integrate PK/PD disparities .
- Example : A 2024 study resolved interspecies variability by correlating this compound’s clearance rates with cytochrome P450 isoform expression .
Q. What strategies optimize this compound’s experimental design for high-content screening (HCS) in complex cellular systems?
- Answer : Implement factorial designs to test multiple variables (e.g., concentration, time, co-treatments). Use machine learning (e.g., random forests) to prioritize hit compounds and reduce false positives. Include Z’-factor > 0.5 to confirm assay robustness .
Q. How should researchers address reproducibility challenges in this compound’s synthesis and characterization?
- Answer : Follow ISO/IEC 17025 standards for synthetic protocols:
- Purity validation : HPLC with dual detection (UV/ELSD) and orthogonal methods (e.g., NMR, HRMS).
- Batch documentation : Record solvent lots, temperature gradients, and catalyst sources.
- Interlab validation : Share samples with collaborating labs for independent verification .
Data Analysis & Interpretation
Q. What analytical frameworks are recommended for integrating multi-omics data in this compound toxicity studies?
- Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) using pathway enrichment tools (e.g., Ingenuity IPA, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins linked to adverse outcomes .
Q. How do researchers differentiate between assay artifacts and true pharmacological effects in this compound studies?
- Answer : Use counter-screens and orthogonal assays:
- Artifact detection : Test compounds in cell-free systems (e.g., AlphaScreen for aggregation).
- Pharmacological confirmation : Genetic silencing (CRISPR/Cas9) or photoaffinity labeling to validate target engagement .
Tables: Key Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
